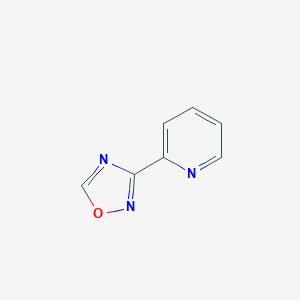

2-(1,2,4-Oxadiazol-3-yl)pyridine

説明

Structure

3D Structure

特性

IUPAC Name |

3-pyridin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-2-4-8-6(3-1)7-9-5-11-10-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAIEOSUVDRLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296430 | |

| Record name | 2-(1,2,4-Oxadiazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-59-8 | |

| Record name | NSC109301 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,2,4-Oxadiazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(1,2,4-Oxadiazol-3-yl)pyridine CAS number

An In-depth Technical Guide to 2-(1,2,4-Oxadiazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1,2,4-Oxadiazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, potential applications, and safety protocols, offering field-proven insights for its use in research and development.

Core Compound Identity and Properties

2-(1,2,4-Oxadiazol-3-yl)pyridine is a bicyclic aromatic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is a well-regarded scaffold in drug discovery, known for its bioisosteric properties and its role in a variety of pharmacologically active compounds.[1] This structural motif is present in several experimental, investigational, and marketed drugs.[1][2]

1.1. Chemical Identifiers

| Identifier | Value |

| CAS Number | 13389-59-8[3][4] |

| Molecular Formula | C₇H₅N₃O |

| Molecular Weight | 147.14 g/mol |

| IUPAC Name | 2-(1,2,4-Oxadiazol-3-yl)pyridine |

1.2. Physicochemical Data (Predicted and Experimental)

While extensive experimental data for this specific compound is not broadly published, properties can be inferred from related structures and computational models.

| Property | Value/Description |

| Physical Form | Expected to be a solid at room temperature. |

| Melting Point | Not available. Related structures, such as 2,4-Bis[5-phenyl-1,3,4-oxadiazol-2-yl]pyridine, have melting points in the range of 220-222 °C.[5] |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Hygroscopic nature may be observed in related compounds.[6] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][7][8] For long-term storage, 2-8°C is recommended.[7] |

1.3. Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation of synthesized 2-(1,2,4-Oxadiazol-3-yl)pyridine. The expected spectral data are as follows:

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the four protons on the pyridine ring, typically in the aromatic region (δ 7.5-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing nature of the oxadiazole ring. |

| ¹³C NMR | Resonances for the seven carbon atoms. The carbons of the oxadiazole ring (C3 and C5) are expected at ~165-175 ppm. Pyridine carbons will appear in the aromatic region (~120-150 ppm).[9] |

| IR (Infrared) | Characteristic absorption bands for C=N stretching (~1600-1650 cm⁻¹), C-O-C stretching in the oxadiazole ring (~1000-1300 cm⁻¹), and aromatic C-H stretching.[10] |

| MS (Mass Spec.) | The molecular ion peak (M+) would be observed at m/z 147.14. ESI-MS would show [M+H]⁺ at m/z 148.15.[5] |

Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry. The most common and reliable method involves the cyclization of an O-acyl amidoxime intermediate. This is typically achieved by reacting a pyridine-derived amidoxime with an acylating agent, or conversely, by reacting a pyridine nitrile with a suitable reagent to form the oxadiazole ring.

2.1. Recommended Synthetic Protocol

A robust pathway for synthesizing 2-(1,2,4-Oxadiazol-3-yl)pyridine involves the reaction of 2-cyanopyridine with hydroxylamine to form the amidoxime, followed by cyclization.

Step 1: Synthesis of Picolinamide Oxime (Pyridine-2-carboximidamide, N'-hydroxy-)

-

Reactants: Dissolve 2-cyanopyridine (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent such as ethanol or methanol.

-

Base Addition: Add a base, such as sodium carbonate or triethylamine (1.5 eq), to neutralize the HCl and free the hydroxylamine.

-

Reaction: Heat the mixture to reflux for several hours until TLC or LC-MS analysis indicates the consumption of the starting nitrile.

-

Work-up: Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude amidoxime can often be used in the next step without further purification, or it can be recrystallized from a suitable solvent system.

Step 2: Cyclization to form 2-(1,2,4-Oxadiazol-3-yl)pyridine

This step requires an acylating agent that will react with the amidoxime and subsequently cyclize. For the unsubstituted C5 position of the oxadiazole, formic acid or a derivative is used.

-

Reactants: Suspend the picolinamide oxime (1.0 eq) from Step 1 in an excess of triethyl orthoformate, which serves as both a reagent and solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), to facilitate the reaction.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under vacuum. The crude residue can then be purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(1,2,4-Oxadiazol-3-yl)pyridine.

2.2. Synthetic Workflow Diagram

Caption: General synthetic workflow for 2-(1,2,4-Oxadiazol-3-yl)pyridine.

Applications in Drug Discovery and Development

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding.[11] Pyridine-linked oxadiazoles, in particular, are being investigated for a range of therapeutic applications due to their diverse biological activities.[12][13]

3.1. Therapeutic Potential

-

Anticancer Activity: Numerous studies have demonstrated the antiproliferative properties of compounds containing the 1,2,4-oxadiazole core against various cancer cell lines.[14][15] Some heteroaryl pyridine-linked 1,2,4-oxadiazoles have been investigated as potential dual inhibitors of EGFR and BRAFV600E, key targets in oncology.[12]

-

Enzyme Inhibition: The structural features of this compound make it a candidate for designing inhibitors for various enzyme classes, such as kinases and carbonic anhydrases.[14]

-

Immunomodulation: Certain pyridine derivatives have been shown to act as immunomodulating agents, suggesting a potential role for 2-(1,2,4-Oxadiazol-3-yl)pyridine in treating autoimmune or inflammatory diseases.[16]

-

Broad Biological Activity: The oxadiazole class of compounds has shown a wide spectrum of other activities, including anti-inflammatory, antimicrobial, antiviral, and antidepressant properties.[11][15]

3.2. Role as a Bioisostere

In drug design, the 1,2,4-oxadiazole ring is often used as a bioisostere for ester and amide groups. This substitution can improve the pharmacokinetic profile of a drug candidate by increasing its metabolic stability and enhancing its oral bioavailability, as the oxadiazole ring is resistant to hydrolysis by common metabolic enzymes.

3.3. Logical Pathway for Drug Discovery

Caption: Drug discovery workflow utilizing the title compound scaffold.

Safety, Handling, and Disposal

4.1. Hazard Identification

Based on related pyridine and oxadiazole compounds, the following hazards should be anticipated:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6][7]

-

Irritation: Causes skin irritation and serious eye irritation.[17] May cause respiratory irritation.[6]

-

Environmental Hazard: May be toxic to aquatic life with long-lasting effects.

4.2. Recommended Safety Protocols

| Protocol | Description |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[6][7] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[7][8] A face shield may be necessary if there is a risk of splashing. |

| Handling | Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust.[6] Wash hands thoroughly after handling.[7] |

| First Aid | If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[7] If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[17] If Inhaled: Move person to fresh air.[7][17] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8][17] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][17] |

References

- NextSDS. (n.d.). 4-(1,3,4-OXADIAZOL-2-YL)PYRIDINE — Chemical Substance Information.

- NextSDS. (n.d.). 2-(1,2,4-Oxadiazol-3-yl)pyridine — Chemical Substance Information.

- AK Scientific, Inc. (n.d.). 1,2,4]-oxadiazol-3-yl]-pyridine - Safety Data Sheet.

- MilliporeSigma. (2025, October 7). Safety Data Sheet.

- Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet.

- TCI Chemicals. (n.d.). Safety Data Sheet.

- MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.

- Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet.

- PMC. (2026, March 17). Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAFV600E inhibitors.

- ResearchGate. (2010, July 1). Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl) Pyridine Derivatives.

- PubChem. (n.d.). 2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine.

- Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.

- BLD Pharmatech. (n.d.). 2,5-Di(pyridin-4-yl)-1,3,4-oxadiazole.

- ChemScene. (n.d.). 3-(Pyridin-4-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole.

- JournalsPub. (2024, July 26). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

- Google Patents. (n.d.). WO2011007324A1 - Pyridin-4-yl derivatives.

- PubChemLite. (n.d.). 2-[5-(4-methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine.

- ResearchGate. (n.d.). Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.

- PMC. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

- Sci-Hub. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

- Encyclopedia.pub. (2021, June 3). Novel 1,2,4-Oxadiazole Derivatives.

- MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

Sources

- 1. Sci-Hub. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery / Pharmaceuticals, 2020 [sci-hub.box]

- 2. researchgate.net [researchgate.net]

- 3. nextsds.com [nextsds.com]

- 4. nextsds.com [nextsds.com]

- 5. researchgate.net [researchgate.net]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. aksci.com [aksci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. journalspub.com [journalspub.com]

- 11. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. WO2011007324A1 - Pyridin-4-yl derivatives - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

2-(1,2,4-Oxadiazol-3-yl)pyridine literature review

An In-Depth Technical Guide to 2-(1,2,4-Oxadiazol-3-yl)pyridine: Synthesis, Properties, and Applications

Introduction: A Scaffold of Significance

The convergence of distinct heterocyclic rings into a single molecular framework often yields compounds with remarkable chemical properties and biological activities. 2-(1,2,4-Oxadiazol-3-yl)pyridine is a prime example of such a scaffold, integrating the structural features of both pyridine and the 1,2,4-oxadiazole ring system. The pyridine ring, a ubiquitous six-membered heterocycle, is a fundamental component in numerous natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The 1,2,4-oxadiazole moiety is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[2][3] It has garnered significant attention in medicinal chemistry primarily for its role as a bioisostere of amide and ester functionalities.[4][5] This bioisosteric replacement can enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding interactions.[6][7] Consequently, the 2-(1,2,4-oxadiazol-3-yl)pyridine core represents a "privileged structure," a molecular framework that is repeatedly found in active compounds, suggesting its inherent suitability for interacting with a variety of biological targets.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and the burgeoning applications of this versatile scaffold in drug discovery and materials science.

Core Synthetic Strategies

The construction of the 2-(1,2,4-oxadiazol-3-yl)pyridine scaffold primarily relies on established methods for forming the 1,2,4-oxadiazole ring. The most prevalent and versatile approach is the cyclization of an O-acylamidoxime intermediate.[2][8] This strategy offers the advantage of readily available starting materials and a high degree of control over the final substitution pattern.

General Synthetic Workflow: The Amidoxime Route

The synthesis typically begins with a pyridine-containing nitrile, which is converted to the corresponding amidoxime. This intermediate is then acylated with an appropriate carboxylic acid derivative, followed by a cyclodehydration step to yield the target 1,2,4-oxadiazole ring.

Caption: General workflow for synthesizing 2-(1,2,4-oxadiazol-3-yl)pyridine derivatives.

Detailed Experimental Protocol: Synthesis via Carbonyl Diimidazole (CDI) Coupling

This protocol describes a common method for synthesizing 3-aryl- or 3-heteroaryl-substituted 2-(1,2,4-oxadiazol-5-yl)pyridines, adapted from procedures for similar structures.[9]

Step 1: Synthesis of Pyridine-2-carboximidamide, N-hydroxy

-

To a solution of 2-cyanopyridine (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

-

Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the amidoxime, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-(5-Substituted-1,2,4-oxadiazol-3-yl)pyridine

-

In an inert atmosphere, dissolve the desired carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise and stir the mixture at room temperature for 1-2 hours until gas evolution ceases.

-

Add the pyridine-2-carboximidamide, N-hydroxy (1.0 eq) from Step 1 to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 12-16 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Alternative and Novel Synthetic Methods

While the amidoxime route is the most common, other methods have been developed to improve efficiency, yield, and environmental impact.[2][4]

-

Graphene Oxide (GO) Catalysis : A one-pot synthesis has been developed using graphene oxide as a metal-free, heterogeneous catalyst that plays a dual role as both an oxidizing agent and a solid acid catalyst.[4][5]

-

TBAF Catalysis : Tetrabutylammonium fluoride (TBAF) has been effectively used as a catalyst for the synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines.[10]

-

1,3-Dipolar Cycloaddition : This method involves the reaction of nitrile oxides with nitriles. While a fundamental approach, it can be limited by the reactivity of the nitrile and potential side reactions like nitrile oxide dimerization.[2][8]

Applications in Drug Discovery and Medicinal Chemistry

The 2-(1,2,4-oxadiazol-3-yl)pyridine scaffold is a cornerstone in the design of novel therapeutic agents due to its versatile biological activity.[11][12] Its derivatives have been investigated for a wide array of pharmacological effects.

Anticancer Activity

Derivatives of this scaffold have shown significant potential as anticancer agents by targeting key enzymes in signaling pathways that are critical for tumor growth and survival.

-

Dual EGFR/BRAFV600E Inhibitors : A series of heteroaryl pyridine-linked 1,2,4-oxadiazoles were synthesized and evaluated as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant protein.[13] Certain compounds demonstrated significant antiproliferative action against several human cancer cell lines.[13]

-

RET Kinase Inhibitors : 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides have been identified as promising lead compounds that strongly inhibit RET (Rearranged during Transfection) kinase activity, a key driver in certain types of thyroid and lung cancers.[14]

-

Overcoming Multidrug Resistance (MDR) : A novel derivative incorporating the 2-(1,2,4-oxadiazol-3-yl)pyridine moiety with glycyrrhetinic acid was shown to be a potent P-glycoprotein (P-gp) inhibitor.[15] P-gp is an efflux pump that actively removes chemotherapeutic drugs from cancer cells, leading to MDR. By inhibiting P-gp, this compound can restore the efficacy of conventional anticancer drugs.[15]

Caption: Mechanism of overcoming P-gp-mediated multidrug resistance.

Neurodegenerative and Inflammatory Diseases

The scaffold's ability to modulate key enzymes has also been explored for treating complex diseases like Alzheimer's and various inflammatory conditions.

-

GSK-3β Inhibitors for Alzheimer's Disease : A series of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives were designed as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β).[16] This enzyme is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. One lead compound not only inhibited GSK-3β but also showed anti-neuroinflammatory effects, reduced oxidative stress, and improved glucose metabolism, highlighting a multi-target approach to treating this complex disease.[16]

Summary of Biological Activities

The versatility of the 2-(1,2,4-oxadiazol-3-yl)pyridine scaffold is evident in the broad range of biological targets it can be engineered to inhibit.

| Target Class | Specific Target(s) | Therapeutic Area | Key Findings | Reference(s) |

| Kinase Inhibitors | EGFR, BRAFV600E, RET, GSK-3β | Oncology, Neurology | Potent inhibition of key kinases in cancer and neurodegeneration. | [13][14][16] |

| Transporter Inhibitors | P-glycoprotein (P-gp) | Oncology | Reversal of multidrug resistance in cancer cells. | [15] |

| Receptor Modulators | Muscarinic, Serotonergic (5-HT3) | Neurology | Potential applications as agonists or antagonists. | [4][5] |

| Antimicrobial Agents | Various bacterial strains | Infectious Disease | Broad-spectrum antibacterial properties have been reported for oxadiazoles. | [11][12] |

Applications in Materials Science

Beyond its extensive use in medicinal chemistry, the unique electronic and structural properties of the 2-(1,2,4-oxadiazol-3-yl)pyridine core lend themselves to applications in materials science.

-

Corrosion Inhibitors : A derivative, 3-(5-naphthalen-2-yl-[4][5][11]oxadiazol-2-yl)pyridine, has been shown to be an effective corrosion inhibitor for mild steel in acidic environments.[17] The molecule adsorbs onto the metal surface, forming a protective layer that mitigates dissolution.

-

High-Energy Density Materials (HEDMs) : The high nitrogen content and oxygen balance of oxadiazole rings make them attractive components for energetic materials.[11][18] Fused-ring systems incorporating oxadiazolo-pyridine frameworks are being investigated for developing low-sensitivity, high-performance explosives.[19]

-

Liquid Crystals : The rigid, planar structure of the linked heterocyclic system can be exploited in the design of supramolecular liquid crystals through hydrogen bonding interactions.[11]

Conclusion and Future Perspectives

The 2-(1,2,4-oxadiazol-3-yl)pyridine scaffold is a testament to the power of synergistic molecular design. Its role as a stable and effective bioisostere for amide and ester groups, combined with the versatile chemical properties of the pyridine ring, has established it as a highly valuable framework in modern drug discovery. The demonstrated success in developing potent and selective inhibitors for critical targets in oncology and neurology underscores its therapeutic potential. Future research will likely focus on expanding the library of derivatives through innovative synthetic methodologies, exploring new therapeutic areas, and fine-tuning pharmacokinetic and pharmacodynamic properties through structure-activity relationship (SAR) studies. Furthermore, its emerging applications in materials science as corrosion inhibitors and components of energetic materials open new avenues for exploration, proving that this remarkable scaffold has a future as bright and diverse as its chemical nature.

References

-

Basak, P., Dey, S., & Ghosh, P. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 11, 32106–32118. [Link]

-

Baykov, S., Shetnev, A., Semenov, A., & Boyarskiy, V. P. (2024). Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis. ResearchGate. [Link]

-

Ahmad, I., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]

-

Basak, P., Dey, S., & Ghosh, P. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst. Semantic Scholar. [Link]

-

Sushin, V. O., et al. (2023). A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Omega, 8(51), 48839–48852. [Link]

-

Al-Ostath, A., et al. (2024). Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAFV600E inhibitors. Scientific Reports, 14(1), 2200. [Link]

-

Tron, G. C., et al. (n.d.). recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. IRIS. [Link]

-

Zhang, J., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Cogent Chemistry, 8(1). [Link]

-

Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Serbian Chemical Society, 81(10), 1135-1145. [Link]

-

Rajwant, K., et al. (2018). PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. European Journal of Biomedical and Pharmaceutical Sciences, 5(6), 865-877. [Link]

-

Pattekar, R. S., & Balireddy, K. (2021). pharmacological activities of pyridine derivatives: a review. World Journal of Pharmaceutical and Life Sciences, 7(5), 136-143. [Link]

-

Karczmarzyk, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2541. [Link]

-

Shcherbakov, D., et al. (2024). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molbank, 2024(4), M1912. [Link]

-

Ananthi, V., et al. (2025). A Pharmacological Update of Oxadiazole Derivatives: A Review. Current Organic Synthesis, 22(1). [Link]

-

Wu, J., et al. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 26(5), 1318. [Link]

-

Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. [Link]

-

Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4). [Link]

-

Norman, M. H., et al. (2005). (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: a novel class of potent MSK-1-inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(14), 3429-3432. [Link]

-

Bheemireddy, V. S., et al. (2020). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. RSC Advances, 10(49), 29555-29567. [Link]

-

De la Cuesta, J., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv. [Link]

-

Wang, X., et al. (2021). Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents. European Journal of Medicinal Chemistry, 209, 112874. [Link]

-

Petrucci, R., et al. (2015). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing. [Link]

-

Han, M., et al. (2016). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(23), 5679-5684. [Link]

-

Diana, G. D., et al. (1978). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 21(9), 889-894. [Link]

-

Goldberg, K., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 600-604. [Link]

-

Karczmarzyk, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]

-

Maftei, C. V., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2336-2345. [Link]

-

Kumar, R., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11624-11635. [Link]

-

Shah, S. A. A., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4467. [Link]

-

Liu, Y., et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry, 8, 107. [Link]

-

Singh, A., et al. (2023). Synthesis, Electrochemical, Morphological, Computational and Corrosion Inhibition Studies of 3-(5-Naphthalen-2-yl-[4][5][11]oxadiazol-2-yl)-pyridine against Mild Steel in 1 M HCl. Asian Journal of Chemistry, 35(8), 2055-2066. [Link]

-

Wang, P., et al. (2023). Multiple Hydrogen-Bond Modification of[4][10][15]Oxadiazolo[3,4-b]pyridine 1-Oxide Framework Enables Access to Low-Sensitivity High-Energy Materials. The Journal of Organic Chemistry, 88(12), 8089-8097. [Link]

-

Gusev, A. N., et al. (2015). New Complexes of 2-(1H-1, 2, 4-Triazol-3-YL) Pyridine with Co(II), Cd(II), Rh(III) Ions: Synthesis, Structure, Properties and Potential Applications. ResearchGate. [Link]

-

Abd Alrazzak, N. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Journal of Babylon University/Pure and Applied Sciences, 26(1), 22-34. [Link]

-

Gusev, A. N., et al. (2015). NEW COMPLEXES OF 2-(1h-1, 2, 4-Triazol-3-Yl) PYRIDINE. Amanote Research. [Link]

Sources

- 1. Bot Verification [wjpps.com]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. rroij.com [rroij.com]

- 4. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. iris.unipa.it [iris.unipa.it]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sci-Hub. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors / Bioorganic & Medicinal Chemistry Letters, 2016 [sci-hub.sg]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Core Mechanisms of Action of 2-(1,2,4-Oxadiazol-3-yl)pyridine

Introduction

The landscape of modern medicinal chemistry is rich with heterocyclic compounds, among which the oxadiazole scaffold holds a privileged position.[1] The 1,2,4-oxadiazole isomer, in particular, is a recurring motif in a diverse array of pharmacologically active agents, lauded for its metabolic stability and role as a bioisostere for ester and amide functionalities.[2][3] This guide focuses on a specific member of this class, 2-(1,2,4-Oxadiazol-3-yl)pyridine, a molecule that, while not extensively studied in isolation, belongs to a chemical family with well-documented interactions with several key biological targets.

This document provides a comprehensive exploration of the putative mechanisms of action for 2-(1,2,4-Oxadiazol-3-yl)pyridine, drawing upon robust scientific evidence from studies on its close structural analogs. The primary objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of its most probable biological activities, thereby guiding future research and development efforts. We will delve into its potential roles as an inhibitor of P-glycoprotein (P-gp), monoamine oxidases (MAOs), and phosphodiesterases (PDEs), presenting the scientific rationale, illustrative signaling pathways, and detailed experimental protocols for the validation of these activities.

Part 1: A Putative Role in Overcoming Multidrug Resistance: P-glycoprotein (P-gp) Inhibition

Scientific Rationale

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp).[4] P-gp functions as an efflux pump, actively expelling a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of P-gp inhibitors is, therefore, a critical strategy to resensitize resistant tumors to chemotherapy.

Intriguing evidence for the potential of 2-(1,2,4-Oxadiazol-3-yl)pyridine to act as a P-gp inhibitor comes from a study on a 3-meta-pyridin-1,2,4-oxadiazole derivative of 18βH-glycyrrhetinic acid.[4][5] This study demonstrated that the presence of the meta-pyridine moiety linked to the 1,2,4-oxadiazole ring significantly enhanced the binding affinity of the parent molecule to the transmembrane domain of P-gp.[4][5] Molecular docking studies revealed a low free binding energy and the formation of crucial hydrogen bonds with amino acid residues within the P-gp binding pocket.[5] Given that 2-(1,2,4-Oxadiazol-3-yl)pyridine shares this key structural feature, it is highly plausible that it could also function as a P-gp inhibitor. The 1,2,4-oxadiazole ring in these derivatives is thought to act as a rigid linker, correctly positioning the pyridine moiety for optimal interaction with the P-gp transporter.[5]

Signaling Pathway: Reversal of P-glycoprotein-Mediated Multidrug Resistance

Caption: P-gp inhibition by 2-(1,2,4-Oxadiazol-3-yl)pyridine.

Experimental Protocol: Rhodamine 123 Efflux Assay for P-gp Inhibition

This protocol describes a cell-based assay to determine the P-gp inhibitory activity of a test compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

-

P-gp overexpressing cell line (e.g., KB-8-5) and its parental non-resistant cell line (e.g., KB-3-1)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Rhodamine 123 (stock solution in DMSO)

-

Test compound (2-(1,2,4-Oxadiazol-3-yl)pyridine, stock solution in DMSO)

-

Verapamil (positive control, stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Incubation:

-

Prepare serial dilutions of the test compound and verapamil in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (verapamil).

-

Incubate the plate for 1 hour at 37°C.

-

-

Rhodamine 123 Loading:

-

Add Rhodamine 123 to each well to a final concentration of 5 µM.

-

Incubate the plate for an additional 90 minutes at 37°C, protected from light.

-

-

Efflux and Measurement:

-

Remove the medium containing the compounds and Rhodamine 123.

-

Wash the cells twice with ice-cold PBS.

-

Add 100 µL of fresh, pre-warmed medium to each well.

-

Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.

-

-

Data Analysis:

-

Calculate the mean fluorescence intensity for each treatment group.

-

An increase in fluorescence intensity in the presence of the test compound compared to the vehicle control indicates P-gp inhibition.

-

The results can be expressed as a percentage of the fluorescence intensity of the positive control.

-

Part 2: A Potential Modulator of Neurotransmitter Levels: Monoamine Oxidase (MAO) Inhibition

Scientific Rationale

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[7] Inhibition of MAOs, particularly MAO-B, is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[8]

Several studies have reported that compounds containing the 1,2,4-oxadiazole ring exhibit potent and selective MAO-B inhibitory activity.[9][10] The nitrogen atoms in the oxadiazole ring are thought to play a role in the interaction with the flavin cofactor of the enzyme. The substitution pattern on the oxadiazole and any attached aromatic rings influences the potency and selectivity of inhibition. For instance, certain 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown potent MAO-B inhibition with IC50 values in the nanomolar range.[9] While these are 1,3,4-oxadiazoles, the general principle of the oxadiazole core contributing to MAO inhibition is well-established. Therefore, it is plausible that 2-(1,2,4-Oxadiazol-3-yl)pyridine could also act as an MAO inhibitor.

Signaling Pathway: Monoamine Oxidase Inhibition and Dopamine Preservation

Caption: MAO-B inhibition leading to increased dopamine levels.

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of a test compound against MAO-A and MAO-B using a commercially available fluorometric assay kit.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or a proprietary non-fluorescent substrate)

-

MAO reaction buffer

-

Test compound (2-(1,2,4-Oxadiazol-3-yl)pyridine, stock solution in DMSO)

-

Clorgyline (MAO-A selective inhibitor, positive control)

-

Selegiline (MAO-B selective inhibitor, positive control)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Compound Preparation:

-

Prepare working solutions of MAO-A and MAO-B enzymes in the reaction buffer.

-

Prepare serial dilutions of the test compound, clorgyline, and selegiline in the reaction buffer.

-

-

Reaction Setup:

-

To the wells of a 96-well black microplate, add 50 µL of the enzyme solution (MAO-A or MAO-B).

-

Add 25 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO).

-

Pre-incubate the plate for 15 minutes at 37°C.

-

-

Initiation of Reaction:

-

Add 25 µL of the MAO substrate to each well to initiate the reaction.

-

-

Incubation and Measurement:

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Stop the reaction according to the kit manufacturer's instructions (if applicable).

-

Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the specific substrate used.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Part 3: A Potential Role in Modulating Second Messenger Signaling: Phosphodiesterase (PDE) Inhibition

Scientific Rationale

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] By controlling the levels of these second messengers, PDEs play a crucial role in a wide range of physiological processes, including inflammation, cardiovascular function, and neuronal activity.[11] Inhibition of specific PDE isoforms has emerged as a valuable therapeutic strategy for various diseases. For example, PDE4 inhibitors are used to treat inflammatory conditions like psoriasis and COPD, while PDE3 inhibitors have applications in heart failure.[12][13]

The potential for 2-(1,2,4-Oxadiazol-3-yl)pyridine to act as a PDE inhibitor is supported by the fact that many heterocyclic compounds, including those with pyridine and oxadiazole motifs, have been reported to inhibit PDEs. While direct evidence for this specific molecule is lacking, its structural features are consistent with those of known PDE inhibitors. The pyridine ring can engage in hydrogen bonding and pi-stacking interactions within the active site of PDEs, while the oxadiazole ring can contribute to the overall binding affinity and selectivity.

Signaling Pathway: Phosphodiesterase 4 (PDE4) Inhibition and cAMP-Mediated Anti-inflammatory Effects

Caption: PDE4 inhibition leading to increased cAMP and anti-inflammatory effects.

Quantitative Data Summary for Structurally Related Oxadiazole Derivatives

| Compound Class | Target | IC50/Activity | Reference |

| 2,5-disubstituted-1,3,4-oxadiazole derivatives | MAO-B | 0.039 - 0.066 µM | [9] |

| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA MB-231 cancer cell lines | Sub-micromolar | [14] |

| 1,2,4-oxadiazole linked imidazopyrazine derivatives | MCF-7, A-549, A-375 cancer cell lines | 0.22 - 1.56 µM | [2] |

| 3-meta-pyridin-1,2,4-oxadiazole derivative of 18βH-glycyrrhetinic acid | P-glycoprotein | Low free binding energy (-10.2 kcal/mol) | [5] |

| 1,2,4-oxadiazole derivatives | MAO-A/B | IC50 values in the low micromolar range | [10] |

Experimental Protocol: In Vitro PDE4B2 Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of a test compound against the PDE4B2 isoform.

Materials:

-

Recombinant human PDE4B2 enzyme

-

[3H]-cAMP (radiolabeled substrate)

-

PDE reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Snake venom nucleotidase

-

Anion exchange resin (e.g., Dowex)

-

Test compound (2-(1,2,4-Oxadiazol-3-yl)pyridine, stock solution in DMSO)

-

Rolipram (PDE4 selective inhibitor, positive control)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the PDE reaction buffer, the test compound at various concentrations (or vehicle), and the PDE4B2 enzyme.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a mixture of [3H]-cAMP and unlabeled cAMP.

-

Incubate the reaction for a specific time (e.g., 20 minutes) at 30°C. The reaction should be in the linear range of product formation.

-

-

Termination of Reaction:

-

Terminate the reaction by boiling the tubes for 2 minutes.

-

-

Conversion to Adenosine:

-

Cool the tubes on ice and add snake venom nucleotidase.

-

Incubate for 10 minutes at 30°C to convert the [3H]-AMP to [3H]-adenosine.

-

-

Separation of Product:

-

Add a slurry of the anion exchange resin to each tube to bind the unreacted [3H]-cAMP.

-

Centrifuge the tubes to pellet the resin.

-

-

Measurement of Radioactivity:

-

Transfer an aliquot of the supernatant (containing [3H]-adenosine) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [3H]-cAMP hydrolyzed based on the radioactivity in the supernatant.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Conclusion

While direct experimental evidence for the mechanism of action of 2-(1,2,4-Oxadiazol-3-yl)pyridine is not yet available in the public domain, a comprehensive analysis of the scientific literature on structurally related compounds provides a strong foundation for postulating its most probable biological activities. The presence of the pyridine and 1,2,4-oxadiazole moieties strongly suggests its potential as an inhibitor of P-glycoprotein, monoamine oxidases, and phosphodiesterases.

This guide has provided a detailed overview of the scientific rationale, potential signaling pathways, and robust experimental protocols to investigate these putative mechanisms. It is our hope that this document will serve as a valuable resource for researchers in the field, stimulating further investigation into the precise molecular interactions of 2-(1,2,4-Oxadiazol-3-yl)pyridine and ultimately unlocking its full therapeutic potential. The validation of these proposed mechanisms through rigorous experimental testing is a critical next step in the journey of this promising compound from a chemical entity to a potential therapeutic agent.

References

- Reddy, T. S., et al. (2019). Design, synthesis and biological evaluation of novel 1,2,4-oxadiazole linked imidazo[1,2-a]pyrazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(1), 58-62.

- Polothi, R., et al. (2018). Synthesis, in vitro anticancer evaluation and molecular docking studies of novel 1,2,4-oxadiazole-1,3,4-oxadiazole hybrids. Bioorganic & Medicinal Chemistry Letters, 28(15), 2546-2551.

- Tok, F., et al. (2019). Synthesis and evaluation of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as selective monoamine oxidase-B inhibitors. Bioorganic Chemistry, 85, 439-447.

- Al-Ibresam, O. T., et al. (2023). A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Omega, 8(50), 47858–47870.

- Batra, S. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413.

- Conti, P., et al. (2021). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 223, 113645.

- Lee, K., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences, 23(19), 11843.

- Ayoup, M. S., et al. (2024).

- Al-Rashida, M., et al. (2023). Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. RSC Advances, 13(26), 17765-17781.

- Jadhav, B. S., et al. (2020). Synthesis and In-silico Identification of New Bioactive 1,3,4-oxadiazole Tagged 2,3-dihydroimidazo[1,2-a]pyridine Derivatives. Current Bioactive Compounds, 16(1), 108-117.

- Dzyak, S., et al. (2021). New Prospective Phosphodiesterase Inhibitors: Phosphorylated Oxazole Derivatives in Treatment of Hypertension. Pharmaceuticals, 14(11), 1146.

-

NextSDS. (n.d.). 2-(1,2,4-Oxadiazol-3-yl)pyridine — Chemical Substance Information. Retrieved from [Link]

- Sharma, S., et al. (2016). A Scalable Synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine Hydrobromide Using a Process Safety-Driven Protecting Group Strategy. Organic Process Research & Development, 20(7), 1334–1340.

-

Encyclopedia.pub. (2021). Novel 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]

- de Oliveira, M. F., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345.

- Al-Ibresam, O. T., et al. (2023). A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Omega, 8(50), 47858–47870.

- Abdel-Maksoud, M. S., et al. (2024). Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAFV600E inhibitors. RSC Medicinal Chemistry, 15(3), 734-750.

- Wang, X. Q., et al. (2010). Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl) Pyridine Derivatives. Journal of Chemical Research, 2010(6), 307-309.

-

OpenAnesthesia. (2023). Phosphodiesterase Type III Inhibitors. Retrieved from [Link]

- Kespohl, M., et al. (2022). Clinical Implication of Phosphodiesterase-4-Inhibition. International Journal of Molecular Sciences, 23(3), 1177.

-

CV Pharmacology. (n.d.). Phosphodiesterase Inhibitors. Retrieved from [Link]

- Krasavin, M. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406.

- Dehghani, F., et al. (2018). Metabolic effects of newly synthesized phosphodiesterase-3 inhibitor 6-[4-(4-methylpiperidin-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one on rat adipocytes. Research in Pharmaceutical Sciences, 13(6), 546-554.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unipv.it [iris.unipv.it]

- 4. A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01953E [pubs.rsc.org]

- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 8. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Implication of Phosphodiesterase-4-Inhibition [mdpi.com]

- 12. openanesthesia.org [openanesthesia.org]

- 13. Metabolic effects of newly synthesized phosphodiesterase-3 inhibitor 6-[4-(4-methylpiperidin-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one on rat adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Physicochemical Profiling and Molecular Weight Determination of 2-(1,2,4-Oxadiazol-3-yl)pyridine: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), low-molecular-weight heterocyclic scaffolds are critical for developing high-affinity ligands with optimal pharmacokinetic profiles. 2-(1,2,4-Oxadiazol-3-yl)pyridine (CAS: 13389-59-8) is a highly privileged pharmacophore[1]. With an exact molecular weight of 147.13 g/mol , this compound serves as a robust bioisostere for esters and amides, offering enhanced metabolic stability while maintaining critical hydrogen-bonding interactions[2][3].

This whitepaper provides an in-depth technical analysis of the molecular weight, physicochemical properties, analytical verification methodologies, and synthetic pathways of 2-(1,2,4-Oxadiazol-3-yl)pyridine.

Theoretical Molecular Weight & Physicochemical Profiling

The molecular weight (MW) of a fragment dictates its ligand efficiency (LE) and its trajectory through Lipinski's Rule of 5 during lead optimization. 2-(1,2,4-Oxadiazol-3-yl)pyridine consists of a pyridine ring directly coupled to a 1,2,4-oxadiazole ring at the 3-position.

Molecular Weight Calculation

The chemical formula for 2-(1,2,4-Oxadiazol-3-yl)pyridine is C₇H₅N₃O [1][4]. The theoretical average molecular weight is calculated based on standard atomic weights:

-

Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

-

Hydrogen (H): 5 atoms × 1.008 g/mol = 5.040 g/mol

-

Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

-

Total Average Molecular Weight: 147.134 g/mol [4]

Physicochemical Data Presentation

To evaluate its utility in FBDD (which typically requires fragments with MW < 300 Da), we must look at the holistic physicochemical profile. The low molecular weight of 147.13 Da leaves a "molecular weight budget" of ~350 Da for further functionalization before hitting the 500 Da limit of Lipinski's rules[5].

| Property | Value | Causality / Significance in Drug Design |

| Chemical Formula | C₇H₅N₃O | Defines the foundational atomic composition[1]. |

| Molecular Weight | 147.13 g/mol | Ideal for FBDD; allows high Ligand Efficiency (LE)[4]. |

| Monoisotopic Mass | 147.043 Da | Critical for High-Resolution Mass Spectrometry (HRMS) calibration. |

| Hydrogen Bond Donors (HBD) | 0 | Enhances passive membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | 4 (3N, 1O) | Facilitates strong target engagement via dipole interactions. |

| Topological Polar Surface Area | 51.8 Ų | Optimal for blood-brain barrier (BBB) and cellular penetration. |

Analytical Methodologies for Molecular Weight Verification

To empirically validate the molecular weight of synthesized or procured 2-(1,2,4-Oxadiazol-3-yl)pyridine, High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS) is the gold standard.

Causality in Ionization Strategy

The molecule contains a highly basic pyridine nitrogen and a less basic oxadiazole system. Because the pyridine nitrogen readily accepts a proton in acidic media, Electrospray Ionization in positive mode (ESI+) is the most efficient ionization technique. This will yield a prominent pseudo-molecular ion [M+H]+ at m/z 148.051 .

Step-by-Step LC-MS/MS Protocol

-

Sample Preparation: Dissolve 1 mg of 2-(1,2,4-Oxadiazol-3-yl)pyridine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50% aqueous acetonitrile containing 0.1% formic acid. Causality: Formic acid acts as a proton source, driving the equilibrium toward the protonated [M+H]+ state.

-

Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes.

-

Mass Spectrometry Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire full scan MS data from m/z 100 to 500.

-

Data Validation: Extract the ion chromatogram (EIC) for m/z 148.051. The presence of a sharp chromatographic peak with this exact mass validates the 147.13 g/mol molecular weight.

Workflow for the LC-MS/MS molecular weight verification of 2-(1,2,4-Oxadiazol-3-yl)pyridine.

The 1,2,4-Oxadiazole Core in Drug Design: Bioisosterism

The specific molecular weight and geometry of 2-(1,2,4-Oxadiazol-3-yl)pyridine make it a highly sought-after building block in medicinal chemistry[6].

Mechanistic Advantages of the Scaffold

The 1,2,4-oxadiazole ring is classically deployed as a bioisostere for esters and amides [2][3][7].

-

Metabolic Stability: Esters are rapidly cleaved by ubiquitous esterases in the plasma and liver. Amides can be cleaved by amidases. Replacing these functional groups with a 1,2,4-oxadiazole ring completely abrogates hydrolytic cleavage while maintaining a similar planar geometry[2][3].

-

Target Affinity: The nitrogen and oxygen atoms in the oxadiazole ring act as hydrogen bond acceptors, mimicking the carbonyl oxygen of an ester or amide, thereby preserving critical interactions with the target protein's binding pocket[3][8].

Logical pathway of bioisosteric replacement utilizing the 1,2,4-oxadiazole core.

Synthetic Pathway and In-Process Mass Confirmation

To yield the exact molecular weight of 147.13 g/mol , the synthesis of 2-(1,2,4-Oxadiazol-3-yl)pyridine relies on the cyclodehydration of an amidoxime intermediate[2][5].

Step-by-Step Synthetic Methodology

-

Amidoxime Formation:

-

Reagents: 2-Cyanopyridine (Picolinonitrile), Hydroxylamine hydrochloride, Sodium carbonate, Ethanol.

-

Procedure: Suspend 2-cyanopyridine and hydroxylamine hydrochloride in ethanol. Add sodium carbonate to liberate the free hydroxylamine base. Reflux the mixture for 4 hours.

-

Causality: The nucleophilic nitrogen of hydroxylamine attacks the electrophilic nitrile carbon of 2-cyanopyridine, forming N'-hydroxypicolinimidamide (Amidoxime intermediate).

-

-

Cyclization to 1,2,4-Oxadiazole:

-

Reagents: N'-hydroxypicolinimidamide, Triethyl orthoformate, Boron trifluoride etherate (catalyst).

-

Procedure: Isolate the amidoxime and dissolve it in triethyl orthoformate. Add a catalytic amount of Lewis acid and heat to 100°C for 6 hours.

-

Causality: Triethyl orthoformate acts as a one-carbon synthon. The amidoxime oxygen and nitrogen attack the orthoformate carbon, followed by the elimination of ethanol (cyclodehydration) to close the 5-membered aromatic oxadiazole ring.

-

-

Purification & Validation:

-

Concentrate the mixture in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc).

-

Validate the final product by confirming the MW via LC-MS ( [M+H]+=148.14 ) and structural integrity via ¹H-NMR.

-

Synthetic workflow for the preparation of 2-(1,2,4-Oxadiazol-3-yl)pyridine.

References

-

NextSDS. 2-(1,2,4-Oxadiazol-3-yl)pyridine — Chemical Substance Information. NextSDS.[Link]

-

MDPI Pharmaceuticals. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.[Link]

-

MDPI Molecules. A Fragment-Based Approach for the Development of G-Quadruplex Ligands: Role of the Amidoxime Moiety. MDPI.[Link]

-

Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.[Link]

-

ACS Omega. A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Publications.[Link]

Sources

Executive Summary

The 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold in modern medicinal chemistry, primarily due to its exceptional bioisosteric properties. When coupled with a pyridine ring to form 2-(1,2,4-oxadiazol-3-yl)pyridine derivatives, the resulting molecular architecture offers a unique combination of metabolic stability, precise hydrogen-bonding capabilities, and structural rigidity.

This technical whitepaper provides an in-depth analysis of the 2-(1,2,4-oxadiazol-3-yl)pyridine pharmacophore. Designed for drug development professionals, it explores the causality behind its structural advantages, details self-validating synthetic protocols, and synthesizes recent breakthrough data regarding its application in oncology and multidrug resistance[1][2].

Chemical Rationale & Structural Biology

The Bioisosteric Advantage

In drug design, esters and amides are frequently plagued by enzymatic hydrolysis in vivo. The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere for these functional groups[1]. The causality behind this stability lies in the aromaticity and electron distribution of the five-membered ring, which resists esterase and peptidase cleavage while maintaining a similar spatial geometry and dipole moment to the native amide/ester bonds.

The Role of the Pyridine Moiety

The strategic placement of a pyridine ring at the 3-position of the oxadiazole core significantly enhances target affinity. The pyridine nitrogen acts as a potent hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently interacts with the highly conserved hinge region of the ATP-binding pocket. Furthermore, the electron-withdrawing nature of the pyridine ring modulates the basicity of the adjacent oxadiazole nitrogens, optimizing the molecule's overall pKa for improved cellular permeability and pharmacokinetic profiles[2].

Pharmacological Applications & Quantitative Profiling

Recent patent literature and high-impact studies from 2020–2026 highlight the versatility of the 2-(1,2,4-oxadiazol-3-yl)pyridine scaffold in tackling complex pathologies, particularly in overcoming multidrug resistance and targeting mutated kinases[2].

Dual EGFR/BRAF Inhibition

A 2026 study demonstrated that heteroaryl pyridine-linked 1,2,4-oxadiazoles act as potent dual inhibitors of EGFR and BRAF(V600E). Compounds such as 20c and 21c outperformed standard reference drugs (like erlotinib) by effectively shutting down the MAPK/ERK signaling pathway, subsequently triggering Caspase-3 mediated apoptosis in tumor cells[3][4].

P-Glycoprotein (P-gp) Modulation

Multidrug resistance (MDR) in tumors is heavily driven by P-gp efflux pumps. Attaching a meta-pyridine moiety via a 1,2,4-oxadiazole linker to glycyrrhetinic acid (Compound 2g ) significantly enhanced binding affinity to the transmembrane domain of P-gp. The pyridine nitrogen forms critical hydrogen bonds with Gln725 and Gln946, disrupting the ATP hydrolytic activity required for drug efflux[5].

Table 1: Quantitative Pharmacological Profile of Recent Derivatives

| Compound Designation | Primary Target(s) | Mechanism of Action | IC50 / Binding Data | Reference |

| Compound 20c | EGFR / BRAF(V600E) | Dual Kinase Inhibition | EGFR: 71 nM BRAF: 49 nM | Gomaa et al., 2026[3] |

| Compound 21c | EGFR / BRAF(V600E) | Dual Kinase Inhibition | EGFR: 64 nM BRAF: 41 nM | Gomaa et al., 2026[3] |

| Compound 2g | P-Glycoprotein (P-gp) | Efflux Pump Inhibition | High affinity (H-bonds with Gln725/946) | ACS Omega, 2023[5] |

| Compound 4m | Caspase-3 | Apoptosis Activation | High pIC50 (QSAR validated) | MDPI, 2021[4] |

Mechanistic Pathways

To illustrate the biological causality of these compounds, the following diagram maps the signal transduction interference caused by dual EGFR/BRAF inhibitors based on the oxadiazole-pyridine scaffold.

Mechanism of action for dual EGFR/BRAF inhibition leading to apoptosis.

Synthetic Methodologies: The Amidoxime Route

While 1,3-dipolar cycloaddition of nitrile oxides is a classical method for synthesizing oxadiazoles, it requires harsh conditions and handles highly unstable intermediates. For the 2-(1,2,4-oxadiazol-3-yl)pyridine scaffold, the Amidoxime Route is the gold standard[6][7].

The causality for selecting this route is twofold:

-

Modularity: It allows for the independent optimization of the pyridine (via amidoxime) and the 5-position substituent (via carboxylic acid).

-

Mild Conditions: O-acylation followed by cyclodehydration can be achieved at room temperature using specific catalysts, preserving sensitive functional groups[6][8].

Protocol A: Synthesis of 2-Pyridylamidoxime

Objective: Convert 2-cyanopyridine into the nucleophilic amidoxime intermediate.

Step-by-Step Procedure:

-

Reagent Preparation: Dissolve 1.0 equivalent of 2-cyanopyridine in absolute ethanol (0.5 M concentration).

-

Base Addition: Add 1.5 equivalents of hydroxylamine hydrochloride ( NH2OH⋅HCl ) followed by 1.5 equivalents of sodium carbonate ( Na2CO3 ).

-

Causality: The base neutralizes the hydrochloride salt, liberating free nucleophilic hydroxylamine in situ while preventing the acidic degradation of the nitrile.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Causality: Thermal energy is required to overcome the activation barrier for the nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic nitrile carbon.

-

-

Work-up (Self-Validation): Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate and wash with brine. The organic layer is dried over anhydrous Na2SO4 and evaporated to yield the 2-pyridylamidoxime as a white/pale-yellow solid.

Protocol B: O-Acylation and Cyclodehydration

Objective: Couple the amidoxime with a target carboxylic acid and force ring closure.

Step-by-Step Procedure:

-

Activation: In a flame-dried flask under N2 , dissolve 1.1 equivalents of the desired carboxylic acid in anhydrous DMF. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir for 30 minutes at room temperature.

-

Causality: EDC activates the carboxylic acid, but the resulting O-acylisourea is prone to side reactions. HOBt rapidly intercepts this to form a stable, highly reactive OBt-ester, preventing racemization and maximizing yield.

-

-

Coupling: Add 1.0 equivalent of the synthesized 2-pyridylamidoxime and 2.0 equivalents of DIPEA to the mixture. Stir at room temperature for 2–4 hours to form the O-acylamidoxime intermediate.

-

Cyclodehydration: To drive the intramolecular cyclization, heat the reaction mixture to 110°C for 6–8 hours. Alternatively, for thermosensitive substrates, add 1.0 equivalent of TBAF in THF and stir at room temperature overnight[6].

-

Causality: Ring closure requires the elimination of a water molecule. Thermal conditions provide the thermodynamic push, whereas TBAF provides a mild, fluoride-driven elimination pathway.

-

-

Purification: Quench with ice water to precipitate the crude product. Filter, wash with cold water, and purify via flash column chromatography (Silica gel, DCM:MeOH gradients) to yield the pure 2-(1,2,4-oxadiazol-3-yl)pyridine derivative.

Workflow for the synthesis of 2-(1,2,4-oxadiazol-3-yl)pyridine via the amidoxime route.

Conclusion

The 2-(1,2,4-oxadiazol-3-yl)pyridine scaffold represents a masterclass in rational drug design. By leveraging the hydrolytic stability of the oxadiazole ring and the targeted hydrogen-bonding capacity of the pyridine moiety, medicinal chemists can overcome significant hurdles in pharmacokinetics and drug resistance. As synthetic methodologies continue to evolve toward milder, catalytic cyclodehydrations, the therapeutic ceiling for this chemical class will only continue to rise.

References

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: PMC / NIH URL:[Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 Source: NIH URL:[Link]

-

A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells Source: ACS Omega (2023) URL:[Link]

-

Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAFV600E inhibitors Source: RSC Advances / PubMed (2026) URL:[Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment Source: MDPI (2021) URL:[Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: MDPI (2023) URL:[Link]

-

PTSA−ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles Source: Journal of Organic Chemistry / ACS Publications (2009) URL:[Link]

-

Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives Source: SciELO URL:[Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective ... - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00207B [pubs.rsc.org]

- 4. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Profiling and Structural Elucidation of 2-(1,2,4-Oxadiazol-3-yl)pyridine: A Comprehensive Technical Guide

Executive Summary

The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amide and ester moieties due to its enhanced metabolic stability, hydrogen-bond acceptor capacity, and favorable physicochemical profile[1]. When conjugated directly to a pyridine ring, the resulting architecture—2-(1,2,4-Oxadiazol-3-yl)pyridine (Formula: C₇H₅N₃O, MW: 147.14 g/mol )—forms a rigid, bidentate ligand system. This motif is highly relevant in the design of neuropharmacological agents (such as mGluR5 antagonists)[2] and advanced transition-metal catalysts.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, FT-IR, HRMS) of 2-(1,2,4-oxadiazol-3-yl)pyridine, detailing the causality behind analytical choices and providing self-validating experimental protocols to ensure absolute structural integrity.

Structural Elucidation Strategy: The Causality of Analytical Choices

As a Senior Application Scientist, I emphasize that robust structural validation cannot rely on a single analytical modality. Each technique must be selected to probe a specific physical property of the molecule, creating an orthogonal, self-validating matrix of data.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are deployed to confirm the connectivity between the pyridine and oxadiazole rings. Chloroform-d (CDCl₃) is deliberately selected as the solvent. Because the molecule lacks hydrogen-bond donors, CDCl₃ ensures sharp resolution of the heteroaromatic coupling constants without the solvent-solute exchange broadening often observed in DMSO-d₆ or Methanol-d₄.

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) is the optimal choice for nitrogen-rich heterocycles. The inherent basicity of the pyridine nitrogen ensures near-quantitative protonation efficiency ([M+H]⁺). Furthermore, collision-induced dissociation (CID) is utilized to specifically probe the fragile O–N bond of the oxadiazole ring, which possesses a highly predictable fragmentation pathway.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. ATR prevents ambient moisture absorption (which can obscure the critical 3100–3000 cm⁻¹ aromatic C–H stretching region) and preserves the polymorphic integrity of the crystalline solid.

Fig 1: Multi-modal spectroscopic workflow for structural validation.

Comprehensive Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

The electron-withdrawing nature of the 1,2,4-oxadiazole ring significantly deshields the adjacent pyridine protons, while the intrinsic electronegativity of the oxygen and nitrogen atoms within the oxadiazole ring pushes the C5 proton far downfield[3][4].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| Oxadiazole C5-H | 8.85 | Singlet (s) | - | 1H | Highly deshielded by adjacent O and N atoms[4]. |

| Pyridine H6 | 8.78 | Doublet of doublets (dd) | 4.8, 1.2 | 1H | Adjacent to pyridine nitrogen; exhibits ortho/meta coupling. |

| Pyridine H3 | 8.15 | Doublet (d) | 7.9 | 1H | Ortho to the electron-withdrawing oxadiazole ring. |

| Pyridine H4 | 7.85 | Triplet of doublets (td) | 7.9, 1.8 | 1H | Para to the pyridine nitrogen. |

| Pyridine H5 | 7.42 | Doublet of d. of d. (ddd) | 7.9, 4.8, 1.2 | 1H | Meta to the pyridine nitrogen; most shielded aromatic proton. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale |

| Oxadiazole C3 | 168.2 | Quaternary (Cq) | Imine-like carbon, typical for 3-substituted oxadiazoles[3]. |

| Oxadiazole C5 | 165.4 | Methine (CH) | Deshielded by O and N[3]. |

| Pyridine C6 | 150.3 | Methine (CH) | Adjacent to pyridine nitrogen. |

| Pyridine C2 | 146.7 | Quaternary (Cq) | Attachment point to the oxadiazole ring. |

| Pyridine C4 | 137.1 | Methine (CH) | Para to pyridine nitrogen. |

| Pyridine C5 | 125.6 | Methine (CH) | Meta to pyridine nitrogen. |

| Pyridine C3 | 123.4 | Methine (CH) | Ortho to the oxadiazole substitution. |

HRMS and FT-IR Data

Table 3: FT-IR (ATR) Key Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3110, 3055 | Weak | Heteroaromatic C–H stretching. |

| 1595, 1570 | Strong | C=N stretching (pyridine and oxadiazole rings). |

| 1450, 1365 | Medium | 1,2,4-Oxadiazole ring stretching modes. |

| 1110 | Strong | C–O–C asymmetric stretching (oxadiazole ring). |

| 745 | Strong | Pyridine out-of-plane C–H bending (indicative of 2-substitution). |

Mechanistic Fragmentation Pathway (MS/MS)